

# genetic basis of 2-oxoadipic aciduria

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | 2-Oxoadipic acid |           |
| Cat. No.:            | B1198116         | Get Quote |

An In-depth Technical Guide on the Genetic Basis of 2-Oxoadipic Aciduria

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**2-oxoadipic acid**uria is a rare autosomal recessive metabolic disorder characterized by the accumulation of **2-oxoadipic acid** and 2-aminoadipic acid. This guide provides a comprehensive overview of the genetic underpinnings of this condition, focusing on the core molecular basis, diagnostic methodologies, and the functional consequences of the identified genetic variants. The primary genetic cause has been identified as mutations in the DHTKD1 gene, which encodes a critical component of the 2-oxoadipate dehydrogenase complex. This document summarizes the key mutations, their impact on enzyme function, and the experimental protocols used to elucidate these mechanisms, providing a technical resource for researchers and professionals in the field of metabolic disorders and drug development.

## The Core Genetic Basis: DHTKD1 Gene Mutations

The principal genetic cause of **2-oxoadipic acid**uria is the presence of biallelic mutations in the Dehydrogenase E1 and Transketolase Domain Containing 1 (DHTKD1) gene.[1][2][3][4] This gene is located on chromosome 10p14.[5] The inheritance pattern of **2-oxoadipic acid**uria is autosomal recessive, meaning that an affected individual must inherit a mutated copy of the DHTKD1 gene from both parents.[1][4][6]

The DHTKD1 gene encodes the E1a subunit of the mitochondrial 2-oxoadipate dehydrogenase complex (OADHC).[7][8][9] This complex is essential for the oxidative decarboxylation of 2-



oxoadipate to glutaryl-CoA, a key step in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[5][7][9] Mutations in DHTKD1 impair the function of this complex, leading to the accumulation of upstream metabolites, primarily 2-oxoadipate and its transamination product, 2-aminoadipate, in bodily fluids.[1][5]

## The 2-Oxoadipate Dehydrogenase Complex (OADHC)

The OADHC is a multi-enzyme complex with structural and functional similarities to other mitochondrial 2-oxoacid dehydrogenase complexes like the pyruvate dehydrogenase complex (PDC) and the 2-oxoglutarate dehydrogenase complex (OGDC).[8] It consists of three core components:

- E1a (2-oxoadipate dehydrogenase): Encoded by DHTKD1, this thiamine pyrophosphate (TPP)-dependent component is responsible for the decarboxylation of 2-oxoadipate.[8][10]
- E2o (Dihydrolipoyl succinyltransferase): Shared with the OGDC, this component transfers the glutaryl group to coenzyme A.[8]
- E3 (Dihydrolipoyl dehydrogenase): A common component to all 2-oxoacid dehydrogenase complexes, it reoxidizes the dihydrolipoamide cofactor.[8]

Mutations in DHTKD1 directly compromise the function of the E1a subunit, thereby disrupting the entire catalytic process of the OADHC.[10]

# **Pathophysiology and Clinical Manifestations**

The dysfunction of the OADHC due to DHTKD1 mutations leads to the accumulation of **2-oxoadipic acid** and 2-aminoadipic acid.[1][5] While the precise pathogenic mechanisms are not fully elucidated, it is believed that the buildup of these metabolites may contribute to mitochondrial dysfunction and oxidative stress.[5]

The clinical presentation of individuals with **2-oxoadipic acid**uria is highly variable.[5][7] A significant portion of individuals identified through metabolic screening are asymptomatic.[5] When symptoms are present, they can range from mild to severe and may include:

Developmental delay[5]



- Intellectual disability[5]
- Hypotonia[5]
- Ataxia[5]
- Epilepsy[5]
- Behavioral disorders[5]

It is important to note that mutations in DHTKD1 have also been associated with other neurological conditions, such as Charcot-Marie-Tooth disease type 2Q, highlighting the critical role of this gene in neurological function.[7][11]

# **Quantitative Data Summary**

The following tables summarize the identified mutations in the DHTKD1 gene and the resulting biochemical phenotype.

**Table 1: Documented Mutations in the DHTKD1 Gene** 

Causing 2-Oxoadipic Aciduria

| Mutation (cDNA nomenclature) | Mutation (Protein nomenclature) | Type of Mutation                  | Reference |
|------------------------------|---------------------------------|-----------------------------------|-----------|
| c.1A>G                       | p.Met1?                         | Initiating Methionine<br>Mutation | [1][2]    |
| c.2185G>A                    | p.Gly729Arg                     | Missense                          | [1][2][5] |
| c.1228C>T                    | p.Arg410                        | Nonsense                          | [1][2]    |
| c.1455T>G                    | p.Tyr485                        | Nonsense                          | [11]      |
| c.2143C>T                    | p.Arg715Cys                     | Missense                          | [5]       |
| c.915G>C                     | p.Gln305His                     | Missense                          | [5]       |



Check Availability & Pricing

Table 2: Biochemical Phenotype in Individuals with DHTKD1 Mutations

| Metabolite           | Body Fluid       | Observation | Reference |
|----------------------|------------------|-------------|-----------|
| 2-oxoadipic acid     | Urine            | Elevated    | [5]       |
| 2-aminoadipic acid   | Urine and Plasma | Elevated    | [5]       |
| 2-hydroxyadipic acid | Urine            | Elevated    | [5]       |

# **Experimental Protocols**

The identification and characterization of DHTKD1 mutations as the cause of **2-oxoadipic acid**uria have been achieved through a combination of genetic sequencing and functional studies.

## Genetic Analysis: Exome and Sanger Sequencing

The primary method for identifying the genetic basis of **2-oxoadipic acid**uria has been whole-exome sequencing (WES).[1][2][5]

#### Methodology:

- DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes of the affected individual and their parents.
- Library Preparation and Exome Capture: DNA is fragmented, and adaptors are ligated. The exonic regions of the genome are then captured using a commercially available exome enrichment kit.
- Next-Generation Sequencing (NGS): The captured DNA fragments are sequenced using a high-throughput sequencing platform.
- Data Analysis: Sequence reads are aligned to the human reference genome. Variant calling
  is performed to identify single nucleotide variants (SNVs) and small insertions/deletions
  (indels). Variants are then filtered based on their frequency in the population, predicted
  pathogenicity, and concordance with an autosomal recessive inheritance model.



 Sanger Sequencing: Candidate mutations identified by WES are validated and segregation is confirmed in the family members using conventional Sanger sequencing.

## **Functional Validation in Patient-Derived Fibroblasts**

To confirm the pathogenicity of identified DHTKD1 variants, functional studies are performed using primary fibroblasts cultured from skin biopsies of affected individuals.[1][2]

#### Methodology:

- Cell Culture: Primary fibroblasts are cultured under standard conditions.
- Lentiviral Rescue Experiment:
  - A lentiviral vector containing the wild-type DHTKD1 coding sequence is constructed.
  - Patient-derived fibroblasts are transduced with the lentivirus to express the functional DHTKD1 protein.
  - Metabolite levels in the culture medium and cell lysates are compared between nontransduced and transduced cells. A normalization of 2-oxoadipate levels in the transduced cells confirms the causal role of the DHTKD1 mutations.[1][2]
- Stable Isotope Labeling and Metabolic Flux Analysis:
  - Cultured fibroblasts (patient-derived, rescued, and control) are incubated in a medium containing a stable isotope-labeled precursor, such as 4,4,5,5-d4-L-lysine.
  - After incubation, metabolites are extracted from the cells and the culture medium.
  - The incorporation of the deuterium label into downstream metabolites is measured using gas chromatography-mass spectrometry (GC/MS).
  - In fibroblasts with defective DHTKD1, an accumulation of deuterium-labeled 2-oxoadipate
    is observed, which is not seen in control or rescued cells.[1] This directly demonstrates the
    block in the L-lysine degradation pathway.

## **Enzyme Activity Assays**



The activity of the 2-oxoadipate dehydrogenase complex can be assessed spectrophotometrically.

### Methodology:

- Mitochondrial Isolation: Mitochondria are isolated from tissue homogenates (e.g., liver or muscle) or cultured cells by differential centrifugation.
- Enzyme Assay: The overall activity of the OADHC is measured by monitoring the reduction of NAD+ to NADH at 340 nm. The reaction mixture typically contains the mitochondrial preparation, 2-oxoadipate as the substrate, coenzyme A, and NAD+.
- Data Analysis: The rate of NADH production is calculated from the change in absorbance over time, using the molar extinction coefficient of NADH. Enzyme activity is typically expressed as nmol of NADH formed per minute per milligram of protein.

# Visualizations Signaling Pathway



DHTKD1 (E1a subunit) L-Lysine Multiple steps 2-Oxoadipate Dehydrogenase Complex (OADHC) 2-Aminoadipate-6-semialdehyde 2-Aminoadipic\_acid Transamination 2-Oxoadipic\_acid Oxidative Decarboxylation Glutaryl-CoA TCA Cycle

Figure 1: L-Lysine Degradation Pathway and the Role of DHTKD1





Figure 2: Workflow for Genetic Diagnosis of 2-Oxoadipic Aciduria





Figure 3: Autosomal Recessive Inheritance of DHTKD1 Mutations

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. DHTKD1 Mutations Cause 2-Aminoadipic and 2-Oxoadipic Aciduria PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHTKD1 mutations cause 2-aminoadipic and 2-oxoadipic aciduria PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delayed Impact of 2-Oxoadipate Dehydrogenase Inhibition on the Rat Brain Metabolism Is Linked to Protein Glutarylation PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Cases of DHTKD1 Mutations in Patients with 2-Ketoadipic Aciduria PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydrogenase Assays Hancock Lab [cmdr.ubc.ca]
- 7. DHTKD1 Wikipedia [en.wikipedia.org]
- 8. 2-oxoadipate dehydrogenase complex Wikipedia [en.wikipedia.org]
- 9. Gene DHTKD1 [maayanlab.cloud]



- 10. Structure—function analyses of the G729R 2-oxoadipate dehydrogenase genetic variant associated with a disorder of I-lysine metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Nonsense Mutation in DHTKD1 Causes Charcot-Marie-Tooth Disease Type 2 in a Large Chinese Pedigree - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [genetic basis of 2-oxoadipic aciduria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198116#genetic-basis-of-2-oxoadipic-aciduria]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com